molecular formula C11H19N3O B13967373 4,6-Diisopropyl-2-methoxypyrimidin-5-amine

4,6-Diisopropyl-2-methoxypyrimidin-5-amine

Cat. No.: B13967373
M. Wt: 209.29 g/mol
InChI Key: FUWJCPVDYQDVPG-UHFFFAOYSA-N
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Description

4,6-Diisopropyl-2-methoxypyrimidin-5-amine is a chemical compound with the molecular formula C11H19N3O and a molecular weight of 209.29 g/mol It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diisopropyl-2-methoxypyrimidin-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4,6-Diisopropyl-2-methoxypyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4,6-Diisopropyl-2-methoxypyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

4,6-Diisopropyl-2-methoxypyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

2-methoxy-4,6-di(propan-2-yl)pyrimidin-5-amine

InChI

InChI=1S/C11H19N3O/c1-6(2)9-8(12)10(7(3)4)14-11(13-9)15-5/h6-7H,12H2,1-5H3

InChI Key

FUWJCPVDYQDVPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC(=N1)OC)C(C)C)N

Origin of Product

United States

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